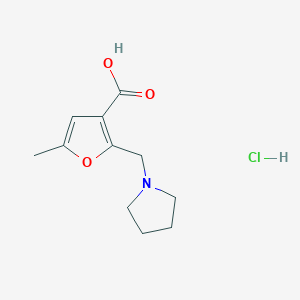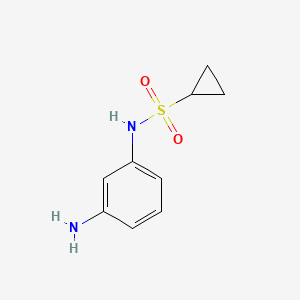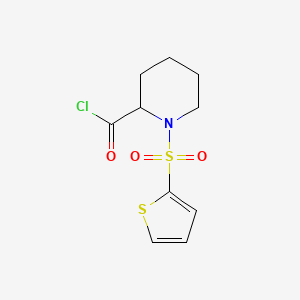![molecular formula C23H29NO4 B1389576 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040682-00-5](/img/structure/B1389576.png)
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Descripción general
Descripción
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline (THFMBA) is a synthetic organic compound that has recently been gaining attention due to its potential applications in scientific research. THFMBA is a derivate of aniline, a commonly used aromatic amine. THFMBA has been studied for its potential use as a versatile reagent in organic synthesis, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has been studied for its potential applications in scientific research. It has been used as a versatile reagent in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules. It has also been studied for its potential use in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is not yet fully understood. However, it is believed that its fluorescent properties are due to the presence of a fluorophore group, which is responsible for the absorption and emission of light. In addition, it is believed that the hydrophobic nature of the compound allows it to interact with proteins and other biomolecules, thus allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied extensively. However, some studies have shown that the compound has the potential to modulate the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is commercially available. In addition, it is a relatively stable compound and is not easily degraded. The main limitation of this compound is its solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in scientific research. First, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential use of this compound as a fluorescent probe for the detection of proteins and other biomolecules. Finally, further studies are needed to explore the potential use of this compound in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Propiedades
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-4-19(14-21(5-1)28-17-23-7-3-13-26-23)24-15-18-8-10-20(11-9-18)27-16-22-6-2-12-25-22/h1,4-5,8-11,14,22-24H,2-3,6-7,12-13,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUTJUGDLGDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389494.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)



![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)